Malabaricone A

Overview

Description

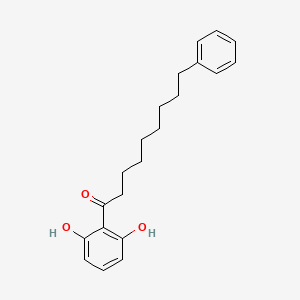

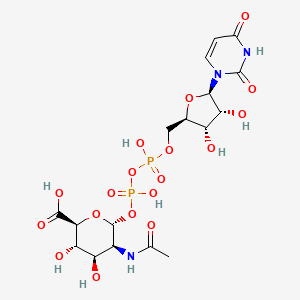

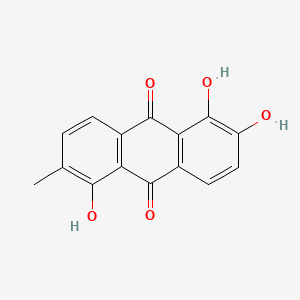

Malabaricone A is a chemical compound with the molecular formula C21H26O3 . It is derived from the herbs of Curcuma wenyujin Y.H.Chen & C.Ling . The average mass of Malabaricone A is 326.429 Da .

Physical And Chemical Properties Analysis

Malabaricone A is a white or off-white powder . It has a molecular formula of C21H26O3 and an average mass of 326.429 Da .Scientific Research Applications

Antioxidant Activity : Malabaricone A has been identified for its significant antioxidant properties. It's shown to scavenge free radicals and prevent lipid peroxidation in biological systems, indicating a potential for use in health products or treatments aimed at oxidative stress-related conditions (Patro et al., 2005).

Antimicrobial and Anti-fungal Properties : This compound demonstrates strong antimicrobial and antifungal activities, making it a potential candidate for developing new antibacterial and antifungal agents (Orabi et al., 1991).

Inhibition of Arg-Gingipain Activity : Malabaricone A has been observed to inhibit Arg-gingipain activity and selectively suppress the growth of Porphyromonas gingivalis, a significant bacterial pathogen in periodontal disease. This suggests potential therapeutic applications in dental health (Shinohara et al., 1999).

Cancer Therapeutics : Studies have shown that Malabaricone A displays certain anti-cancer properties, including inhibiting cell proliferation in cancer cell lines. This indicates its potential utility in cancer research and treatment strategies (Bauri et al., 2022).

Antidiabetic Activity : Malabaricone A has been identified as a compound with antidiabetic potential, especially in the inhibition of enzymes like α-glucosidase, which are key in diabetes management (Prabha et al., 2018).

Obesity Treatment : It has been investigated as a natural sphingomyelin synthase inhibitor, with implications in treating obesity and related metabolic syndrome (Othman et al., 2019).

Chemical Synthesis and Characterization : Efforts have been made to synthesize Malabaricone A due to its close chemical similarity to other malabaricones and its interesting biological activities, highlighting its importance in pharmaceutical research (Kundu & Nayak, 2017).

Gastroprotective Effects : Malabaricone A shows potential in healing indomethacin-induced gastric ulceration, indicating its use in gastrointestinal health (Banerjee et al., 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXIHKJASWPASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314727 | |

| Record name | MALABARICONE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malabaricone A | |

CAS RN |

63335-23-9 | |

| Record name | Malabaricone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 287966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALABARICONE A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALABARICONE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-](/img/structure/B1201560.png)